2-(3,5-dimethylpiperidin-1-yl)-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the nitration of the pyrimidine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Nitration of the Pyrimidine Ring: This can be done using nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: shares structural similarities with other piperidine and pyrimidine derivatives.
Other Similar Compounds: Compounds such as 2-(3,5-dimethylpiperidin-1-yl)-N4-(2-methoxyphenyl)-pyrimidine and 2-(3,5-dimethylpiperidin-1-yl)-N4-(2-methoxyphenyl)-5-nitropyrimidine.
Uniqueness
The uniqueness of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various studies.
Properties
Molecular Formula |
C18H24N6O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O3/c1-11-8-12(2)10-23(9-11)18-21-16(19)15(24(25)26)17(22-18)20-13-6-4-5-7-14(13)27-3/h4-7,11-12H,8-10H2,1-3H3,(H3,19,20,21,22) |
InChI Key |
IVKJJYYGHVCZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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